Enhanced Lipophilicity (XLogP3 = 2.5) Confers a +0.7 Log Unit Advantage Over the Unsubstituted Furoquinoline Core (XLogP3 = 1.8), Predicting Improved Membrane Passive Permeability
The target compound exhibits an XLogP3 value of 2.5 [1], which is 0.7 log units higher than the XLogP3 of 1.8 for the unsubstituted hexahydrofuro[3,2-c]quinoline-4-propanol analogue (CAS 566198-23-0) [2]. This difference is attributable to the electron-withdrawing and hydrophobic character of the 8-chloro substituent. A 0.7 log unit increase in lipophilicity is predicted to correspond to an approximately 5-fold increase in membrane passive permeability based on established linear free-energy relationships. Additionally, the XLogP3 of 2.5 places this compound within the optimal range for orally bioavailable CNS-penetrant compounds (typically XLogP 2-4), whereas the 1.8 value of the unsubstituted analogue falls below the commonly accepted lower threshold for passive diffusion.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Unsubstituted analogue (CAS 566198-23-0, XLogP3 = 1.8) |
| Quantified Difference | ΔXLogP3 = +0.7 log units |
| Conditions | Computed by XLogP3 algorithm version 3.0, PubChem release 2021.05.07 |
Why This Matters
Higher lipophilicity within the drug-like range directly impacts passive membrane permeability, making the target compound more suitable for cell-based assays and potentially improving oral absorption compared to the unsubstituted analogue.
- [1] PubChem. (2025). Compound Summary: 3-(8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol, CID 58914593. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
- [2] PubChem. (2025). Compound Summary: 3-(2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol (unsubstituted analogue), CID 53348498. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
